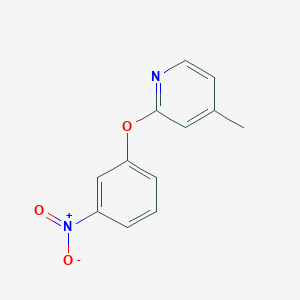

3-(4-Methylpyridin-2-yloxy)-nitrobenzene

Description

3-(4-Methylpyridin-2-yloxy)-nitrobenzene is a nitroaromatic compound comprising a benzene ring substituted with a nitro group (-NO₂) at the first position and a 4-methylpyridin-2-yloxy group (a pyridine derivative with a methyl group at the 4-position and an ether linkage) at the third position. This structural combination introduces unique electronic and steric properties, distinguishing it from simpler nitrobenzenes.

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

4-methyl-2-(3-nitrophenoxy)pyridine |

InChI |

InChI=1S/C12H10N2O3/c1-9-5-6-13-12(7-9)17-11-4-2-3-10(8-11)14(15)16/h2-8H,1H3 |

InChI Key |

LQJAEWNUBJSVLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

- Nitrobenzene : The parent compound, nitrobenzene, is a planar aromatic molecule with a single nitro group directly attached to the benzene ring. It exhibits strong electron-withdrawing effects, making it less reactive toward electrophilic substitution compared to benzene .

- 4-Nitrochlorobenzene (4NCB) : Features a nitro group and a chlorine atom on the benzene ring. The chlorine atom introduces moderate electron-withdrawing effects, altering reactivity in degradation pathways compared to nitrobenzene .

- 3-Nitroaniline : Contains a nitro group and an amine group (-NH₂) on the benzene ring. The amine group is electron-donating, creating a push-pull electronic effect that enhances reactivity in certain synthetic reactions .

- 4-Methyl-3-nitropyridin-2-amine: A pyridine derivative with nitro and amino substituents. The pyridine ring’s inherent electron deficiency and the amino group’s electron-donating nature create distinct electronic properties compared to benzene-based nitro compounds .

Key Structural Differences :

Degradation and Environmental Behavior

Studies on nitrobenzene and 4NCB degradation in soil reveal critical differences:

| Compound | Degradation Efficiency (Alkaline Ascorbic Acid) | Key Conditions |

|---|---|---|

| Nitrobenzene | 80% degradation | High water-to-soil ratio (>85%) |

| 4NCB | No significant removal | Neutral pH, low water content |

Physical Properties

Toxicity and Environmental Impact

- Nitrobenzene : Classified as toxic, causing methemoglobinemia and liver/kidney damage. It is persistent in soil and groundwater .

- Nitroanilines : Generally less toxic than nitrobenzene but still hazardous due to aromatic amine byproducts .

Environmental persistence is expected to be higher than nitrobenzene due to structural complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.